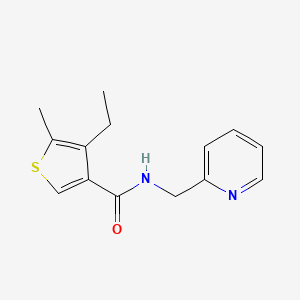![molecular formula C20H13BrN2O B5179740 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound is also known as ABPC and has a molecular formula of C24H15BrN2O. ABPC is a complex organic molecule that has been synthesized using various methods. The synthesis method used for ABPC is crucial in determining the purity and yield of the final product.
作用机制
The mechanism of action of ABPC is not fully understood. However, it has been proposed that ABPC exerts its biological effects by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. ABPC has also been shown to interact with DNA and RNA, which could contribute to its potential use as a fluorescent probe for detecting DNA damage.
Biochemical and Physiological Effects:
ABPC has been shown to have various biochemical and physiological effects. ABPC has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. ABPC has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
ABPC has several advantages for lab experiments. ABPC is a versatile molecule that can be used in various assays to study its biological effects. ABPC is also relatively stable and can be easily synthesized in large quantities. However, ABPC has some limitations for lab experiments. ABPC is a complex molecule that requires specialized equipment and expertise to synthesize and analyze. ABPC is also relatively expensive, which could limit its use in some research settings.
未来方向
There are several future directions for ABPC research. One potential direction is to further investigate the anticancer and anti-inflammatory properties of ABPC and to develop ABPC-based therapeutics for cancer and inflammatory diseases. Another potential direction is to explore the potential use of ABPC as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ABPC and to optimize the synthesis method to improve its yield and purity.
合成方法
The synthesis method used for ABPC involves a multi-step process that starts with the reaction of 2-bromobenzaldehyde and malononitrile. The resulting product is then reacted with 2-aminobenzophenone to form the final product ABPC. The yield and purity of ABPC can be improved by optimizing the reaction conditions such as temperature, solvent, and catalysts used.
科学研究应用
ABPC has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. ABPC has been shown to have anticancer, anti-inflammatory, and antioxidant properties. ABPC has also been studied for its potential use as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for Alzheimer's disease.
属性
IUPAC Name |
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVBQKJQDERJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5179738.png)
![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)